molecular formula C8H10N2O B12819026 2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole

2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole

Cat. No.: B12819026
M. Wt: 150.18 g/mol
InChI Key: GFSUECNXJKQDKJ-UHFFFAOYSA-N
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Description

2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with methoxyacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which can reduce any carbonyl groups present in the molecule.

    Substitution: The methoxy group can be substituted by other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, strong bases like sodium hydride.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of functional groups in place of the methoxy group.

Scientific Research Applications

2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

    2-Methyl-2,3-dihydro-1H-benzo[d]imidazole: Similar structure but with a methyl group instead of a methoxy group.

    2-Ethoxy-2,3-dihydro-1H-benzo[d]imidazole: Contains an ethoxy group, which can alter its chemical and biological properties.

    1H-benzo[d]imidazole: Lacks the methoxy group, providing a basis for comparison in terms of reactivity and application.

Uniqueness: 2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in certain contexts.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-methoxy-2,3-dihydro-1H-benzimidazole

InChI

InChI=1S/C8H10N2O/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5,8-10H,1H3

InChI Key

GFSUECNXJKQDKJ-UHFFFAOYSA-N

Canonical SMILES

COC1NC2=CC=CC=C2N1

Origin of Product

United States

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